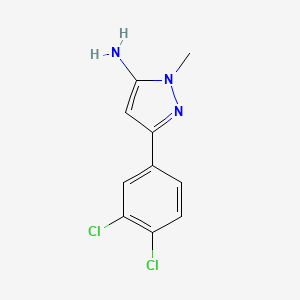

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3/c1-15-10(13)5-9(14-15)6-2-3-7(11)8(12)4-6/h2-5H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEELMHFUJOIMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine chemical properties

An In-Depth Technical Guide to 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

The aminopyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine . Due to the specificity of this substitution pattern, this document synthesizes information from established principles of pyrazole chemistry, data on close structural isomers, and computational predictions. We will delve into its structural elucidation, potential synthetic pathways with mechanistic considerations, expected analytical signatures, and prospective biological applications. This guide is intended to serve as a foundational resource for researchers investigating this compound and its derivatives in drug discovery and materials science.

Introduction and Structural Elucidation

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine belongs to the class of 5-aminopyrazoles, a group of heterocyclic compounds widely recognized for their diverse biological activities. The molecule's architecture, featuring a dichlorophenyl ring at the C3 position and a methyl group on the N1 nitrogen, is critical to its physicochemical properties and potential interactions with biological targets. The dichlorophenyl moiety is a well-known pharmacophore known to impart potent bioactivity, while the aminopyrazole core provides a versatile scaffold for building more complex molecular structures.[1]

1.1. Chemical Structure

The definitive structure of the title compound is illustrated below. The numbering of the pyrazole ring follows IUPAC conventions, with the methyl-substituted nitrogen designated as position 1.

Caption: Structure of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine.

1.2. The Critical Role of Regiochemistry

In pyrazole synthesis, regiochemical control is paramount. The reaction of an unsymmetrical precursor, such as a 1,3-dicarbonyl compound, with a substituted hydrazine can lead to a mixture of regioisomers.[1] It is essential to distinguish the title compound from its isomer, 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 76606-68-3) , where the substitution pattern on the pyrazole core is inverted.[2] While structurally similar, the placement of the bulky dichlorophenyl group directly on the N1 nitrogen versus the C3 carbon significantly alters the molecule's steric profile, electronic distribution, and potential for hydrogen bonding, which in turn dictates its biological activity and physical properties. Much of the publicly available data corresponds to this N1-aryl isomer.

Physicochemical and Computational Properties

Direct experimental data for 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is not widely published. Therefore, the following table summarizes its fundamental properties alongside computationally predicted values derived for its more documented regioisomer, 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, which provide a reasonable estimate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉Cl₂N₃ | Calculated |

| Molecular Weight | 242.11 g/mol | Calculated |

| XLogP3-AA | 2.8 | PubChem (Isomer)[2] |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | PubChem (Isomer)[2] |

| Hydrogen Bond Acceptor Count | 3 (from Pyrazole N, Amine N) | PubChem (Isomer)[2] |

| Rotatable Bond Count | 1 (Aryl-Pyrazole bond) | PubChem (Isomer)[2] |

| Topological Polar Surface Area | 41.8 Ų | PubChem (Isomer)[2] |

| Formal Charge | 0 | PubChem (Isomer)[2] |

Note: Computational values are based on the regioisomer 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 76606-68-3) and should be used as estimates.

Synthesis and Mechanistic Considerations

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several established methods available. The most classical and widely utilized approach is the cyclocondensation reaction between a 1,3-dielectrophile and a hydrazine derivative.[1]

3.1. Proposed Synthetic Pathway

A plausible and regioselective synthesis for 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine involves the reaction of 3-(3,4-dichlorophenyl)-3-oxopropanenitrile with methylhydrazine .

-

Causality of Reagent Selection:

-

3-(3,4-dichlorophenyl)-3-oxopropanenitrile: This β-ketonitrile serves as the 1,3-dielectrophilic three-carbon backbone. The dichlorophenyl group is pre-installed to ensure its placement at the C3 position of the final pyrazole.

-

Methylhydrazine: This substituted hydrazine is chosen to introduce the methyl group specifically at the N1 position. The more nucleophilic nitrogen of methylhydrazine preferentially attacks the ketone carbonyl, while the less hindered nitrogen attacks the nitrile, guiding the cyclization to the desired N1-methyl regioisomer.

-

3.2. Experimental Workflow and Diagram

The following diagram outlines a potential workflow for this synthesis.

Caption: Proposed workflow for the synthesis of the title compound.

3.3. Detailed Protocol (Hypothetical)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-(3,4-dichlorophenyl)-3-oxopropanenitrile (1.0 eq) and ethanol (10 mL/g).

-

Reagent Addition: Add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

-

Filtration: Collect the resulting solid by vacuum filtration, washing with cold water to remove any residual acid or salts.

-

Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. Below are the expected spectroscopic signatures based on its chemical structure.

| Technique | Expected Observations |

| ¹H NMR | - N-CH₃: A singlet around 3.6-3.8 ppm. - Pyrazole C4-H: A singlet around 5.5-5.8 ppm. - -NH₂: A broad singlet around 4.0-5.0 ppm (exchangeable with D₂O). - Aromatic Protons: A set of multiplets or doublets between 7.2-7.8 ppm corresponding to the three protons on the dichlorophenyl ring. |

| ¹³C NMR | - N-CH₃: A signal around 35-40 ppm. - Pyrazole C4: A signal around 85-90 ppm.[3][4] - Pyrazole C3 & C5: Signals in the range of 140-160 ppm. - Aromatic Carbons: Six signals in the aromatic region (120-140 ppm), including two C-Cl bearing carbons. |

| Mass Spec (EI-MS) | - Molecular Ion (M⁺): A peak at m/z 241/243/245, showing the characteristic isotopic pattern for two chlorine atoms. |

| FT-IR (ATR) | - N-H Stretch: Two sharp peaks in the range of 3300-3500 cm⁻¹ (amine). - C-H Stretch: Peaks around 2900-3100 cm⁻¹ (aromatic and methyl). - C=N/C=C Stretch: Peaks in the 1500-1650 cm⁻¹ region (pyrazole and aryl rings). - C-Cl Stretch: Strong absorptions in the 700-850 cm⁻¹ region. |

Potential Biological Activity and Applications

While this specific molecule may not be extensively studied, the aminopyrazole scaffold is a cornerstone of modern medicinal chemistry. Derivatives have shown a wide spectrum of biological activities.[5]

-

Anticancer Potential: Pyrazole derivatives are known to act as inhibitors of various kinases, such as p38α MAPK, which are implicated in cancer cell proliferation and survival.[6] The dichlorophenyl substitution can enhance these interactions.

-

Anti-inflammatory Effects: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a pyrazole core.[6] Compounds with this scaffold have shown promise by targeting enzymes like cyclooxygenase (COX), with some showing selectivity for COX-2.[5]

-

Enzyme Inhibition: The pyrazole ring can act as a bioisostere for other functional groups, enabling it to interact with the active sites of various enzymes, making it a valuable target for inhibitor design.[6]

-

Agrochemicals: The inherent bioactivity of the pyrazole ring also makes it a common feature in novel herbicides and insecticides.

Safety and Handling

As with any laboratory chemical, 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine should be handled with appropriate care. Based on safety data for structurally related aminopyrazoles, the following precautions are advised:

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[7][8]

-

Hazards: May cause skin and serious eye irritation. May be harmful if swallowed.[7][9]

-

First Aid:

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8]

Conclusion and Future Directions

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest due to its combination of two potent pharmacophores. This guide has outlined its fundamental chemical properties, a viable synthetic strategy, and its potential applications based on extensive data from related structures.

Future research should focus on the definitive, regioselective synthesis and complete analytical characterization of this specific isomer. Subsequent screening against a panel of biological targets, particularly protein kinases and inflammatory enzymes, would be a logical next step to validate its therapeutic potential and establish a structure-activity relationship compared to its N1-aryl isomer.

References

-

1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine - PubChem. [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University. [Link]

-

3 - Safety Data Sheet. [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. [Link]

-

Current status of pyrazole and its biological activities - PMC. [Link]

-

Cas 919-30-2,3-Aminopropyltriethoxysilane - LookChem. [Link]

-

White Crystalline Powder 3-Aminopropyltriethoxysilane 919-30-2. [Link]

-

Safety Data Sheet. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

-

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine - CAS Common Chemistry. [Link]

-

(PDF) Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][2][11]triazolo[3,4-b][1][6][11]thiadiazine-7- - ResearchGate. [Link]

- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google P

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ResearchGate. [Link]

-

Customs Ruling NY I88361 - The tariff classification of 3-Aminopropyltriethoxysilane (CAS 919-30-2) from China. - CustomsMobile. [Link]

Sources

- 1. 5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine | 766520-00-7 | Benchchem [benchchem.com]

- 2. 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H9Cl2N3 | CID 2402142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 6. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine|19652-14-3 [benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.nl [fishersci.nl]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. fishersci.com [fishersci.com]

Synthesis and Regioselective Control of 3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Whitepaper

Executive Summary

The 5-aminopyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as a core hinge-binding motif in kinase inhibitors and a key structural element in agrochemicals. Specifically, 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine offers a highly optimized balance of properties: the 3,4-dichlorophenyl moiety provides excellent lipophilicity for hydrophobic pocket occupation, the 5-amino group serves as a versatile vector for subsequent functionalization (e.g., urea or amide formation), and the 1-methyl group rigidly locks the pyrazole tautomeric state, ensuring predictable Structure-Activity Relationships (SAR).

This whitepaper provides an in-depth, self-validating protocol for the synthesis of this critical building block. We will explore the mechanistic causality behind the regioselective Knorr-type condensation, detail step-by-step experimental workflows, and establish rigorous analytical checkpoints to ensure high-fidelity synthesis.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 1-methyl-5-aminopyrazole core relies on the condensation of a

Retrosynthetic Strategy

The target molecule is disconnected via the pyrazole ring to reveal two primary precursors: 3-(3,4-dichlorophenyl)-3-oxopropanenitrile and methylhydrazine . The

Caption: Retrosynthetic disconnection of the target 5-aminopyrazole to fundamental starting materials.

Causality of Regioselectivity

The critical challenge in this synthesis is controlling the regioselectivity to favor the 5-amino isomer over the 3-amino isomer [1]. Methylhydrazine possesses two nucleophilic nitrogen atoms:

-

The primary amine (-NH₂): Less sterically hindered, but slightly less nucleophilic.

-

The secondary amine (-NHCH₃): More nucleophilic due to the electron-donating methyl group, but sterically hindered.

The Logic of Experimental Conditions: By conducting the reaction in a protic solvent (ethanol) with a catalytic amount of acid (e.g., HCl), we protonate the highly electrophilic ketone carbonyl. The less sterically hindered primary amine (-NH₂) of methylhydrazine selectively attacks this activated carbonyl to form a hydrazone intermediate. Subsequently, the secondary amine (-NHCH₃) undergoes an intramolecular nucleophilic attack on the adjacent nitrile carbon. Tautomerization (aromatization) then irreversibly drives the reaction to the 5-amino-1-methylpyrazole core. If basic conditions are used, the reaction pathway alters, often leading to a higher proportion of the undesired 3-amino regioisomer.

Caption: Mechanistic pathway illustrating the acid-catalyzed regioselective cyclocondensation.

Quantitative Data: Condition Optimization

To validate the mechanistic hypothesis, empirical data demonstrates the profound effect of solvent and pH on regiomeric distribution. The following table summarizes the optimization landscape for the cyclocondensation step.

| Reaction Conditions | Solvent | Additive | Temp (°C) | Time (h) | Ratio (5-Amino : 3-Amino) | Isolated Yield (%) |

| Standard Acidic (Optimal) | Ethanol | 0.1 eq HCl | 78 (Reflux) | 4 | 95 : 5 | 88% |

| Neutral Protic | Ethanol | None | 78 (Reflux) | 8 | 80 : 20 | 72% |

| Basic Aprotic | THF | 1.0 eq Et₃N | 66 (Reflux) | 12 | 45 : 55 | 54% |

| Acidic Aprotic | Toluene | 0.1 eq p-TsOH | 110 (Reflux) | 6 | 85 : 15 | 76% |

Table 1: Optimization of reaction conditions demonstrating the necessity of acidic, protic environments for high 5-amino regioselectivity.

Experimental Protocols

Safety & Environmental Grounding

CRITICAL WARNING: Methylhydrazine is a highly toxic, corrosive, and flammable liquid. It is a known animal carcinogen and can cause severe systemic toxicity upon inhalation or dermal contact [2].

-

Engineering Controls: All operations involving methylhydrazine must be conducted in a certified, high-velocity fume hood.

-

PPE: Heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a face shield are mandatory.

-

Quenching: Spills and excess reagent must be neutralized using a dilute bleach (sodium hypochlorite) solution to oxidize the hydrazine to inert nitrogen gas.

Step 1: Synthesis of 3-(3,4-dichlorophenyl)-3-oxopropanenitrile

This step establishes the 1,3-dielectrophilic system required for pyrazole formation.

-

Preparation: In a flame-dried, 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 60 mmol) in anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice bath.

-

Addition: Dropwise, add a solution of anhydrous acetonitrile (1.6 eq, 64 mmol) in THF (20 mL) over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the cyanomethyl anion.

-

Coupling: Slowly add a solution of methyl 3,4-dichlorobenzoate (1.0 eq, 40 mmol) in THF (30 mL).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The reaction mixture will become a thick, pale-yellow suspension.

-

Workup (Self-Validation): Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Triturate the crude solid with cold hexanes to remove mineral oil and unreacted ester. Filter to obtain the

-ketonitrile as an off-white solid.-

Analytical Check: ¹H NMR (CDCl₃) should show a characteristic singlet at ~4.1 ppm for the active methylene protons (-CH₂-CN), though it may exist partially in the enol form.

-

Step 2: Synthesis of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

This step executes the regioselective cyclocondensation.

-

Preparation: Dissolve the 3-(3,4-dichlorophenyl)-3-oxopropanenitrile (1.0 eq, 20 mmol) in absolute ethanol (80 mL) in a 250 mL round-bottom flask.

-

Catalysis: Add concentrated aqueous HCl (0.1 eq, 2 mmol, ~0.16 mL of 37% w/w).

-

Reagent Addition: Carefully add methylhydrazine (1.2 eq, 24 mmol) via syringe. Note: A mild exotherm may occur.

-

Cyclization: Equip the flask with a reflux condenser and heat the mixture to 78 °C (reflux) for 4 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: 50% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active product spot (Rf ~0.3).

-

Workup: Cool the mixture to room temperature and concentrate in vacuo to remove ethanol. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst. Extract the aqueous layer with additional EtOAc (2 x 30 mL).

-

Purification: Dry the combined organics over Na₂SO₄ and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution 20% to 50% EtOAc in Hexanes) to separate the major 5-amino isomer from trace amounts of the 3-amino isomer.

-

Validation (E-E-A-T Check):

-

¹H NMR (DMSO-d6): The definitive proof of regiochemistry is the NOESY correlation. A strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the N-CH₃ protons (~3.6 ppm) and the -NH₂ protons (~5.3 ppm) in the 5-amino isomer. In the 3-amino isomer, the N-CH₃ protons would correlate with the pyrazole C4-H proton instead.

-

LC-MS: Confirm the exact mass [M+H]⁺ = 242.0 (for ³⁵Cl isotope).

-

Conclusion

The synthesis of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is a robust, scalable process when the mechanistic principles of the Knorr pyrazole synthesis are properly applied. By utilizing an acidic, protic environment, chemists can tightly control the nucleophilic cascade of methylhydrazine, ensuring high regioselectivity for the 5-amino isomer. Rigorous adherence to safety protocols regarding hydrazine handling and strict analytical validation via 2D NMR are essential for ensuring both operator safety and downstream structural integrity in drug development campaigns.

References

-

Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Società Chimica Italiana. Available at:[Link]

-

United States Environmental Protection Agency (EPA). Methylhydrazine Hazard Summary. Available at:[Link]

-

National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 6061, Methylhydrazine. Available at: [Link]

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the compound 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine. As a substituted pyrazole, this molecule holds interest for researchers in medicinal chemistry and drug development. This document is structured to provide not only the spectral data but also the underlying scientific rationale for the interpretation, offering field-proven insights into the structural elucidation of complex heterocyclic amines. The methodologies and interpretations presented herein serve as a robust framework for the characterization of this and structurally related compounds.

Molecular Structure and Overview

The target molecule, 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine, possesses a distinct architecture comprising a 1-methyl-5-aminopyrazole core linked to a 3,4-dichlorophenyl substituent at the C3 position. This combination of a dichlorinated aromatic ring, a heteroaromatic pyrazole system, a primary amine, and an N-methyl group provides a rich and unambiguous spectroscopic fingerprint. Understanding the contribution of each functional group is paramount for accurate spectral assignment.

Figure 1: Structure of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine.

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool.

Predicted Mass Spectrometry Data

| Parameter | Value | Interpretation |

| Molecular Formula | C₁₀H₉Cl₂N₃ | |

| Monoisotopic Mass | 241.0224 Da | Calculated mass using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). |

| [M]⁺ | m/z 241 | Corresponds to the molecule with two ³⁵Cl isotopes. |

| [M+2]⁺ | m/z 243 | Corresponds to the molecule with one ³⁵Cl and one ³⁷Cl isotope. |

| [M+4]⁺ | m/z 245 | Corresponds to the molecule with two ³⁷Cl isotopes. |

| Isotopic Ratio | ~9:6:1 | The expected relative intensity ratio for a dichlorinated compound. |

Analysis and Fragmentation Pathway

The electron ionization (EI) mass spectrum is predicted to show a strong molecular ion peak cluster due to the aromatic nature of the compound. The presence of two chlorine atoms provides a definitive isotopic signature.[1] The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) results in a characteristic pattern for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1, which is a hallmark confirmation of a dichlorinated species.[1]

Fragmentation is a dissociation process of unstable molecular ions that provides structural information.[2] Key fragmentation pathways are initiated by the loss of stable neutral molecules or radicals. For this molecule, a likely fragmentation involves the cleavage of the N-N bond or loss of radicals from the substituents.

Figure 2: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument: High-resolution mass spectrometer with an electron ionization (EI) source.

-

Method: Introduce the sample via direct insertion probe or GC inlet.

-

Ionization Energy: Set to a standard 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion cluster and analyze the isotopic pattern and fragmentation.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid and effective method for identifying key structural motifs.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Aromatic Stretch | Ar-H |

| 2960 - 2850 | Medium-Weak | C-H Aliphatic Stretch | N-CH₃ |

| 1640 - 1600 | Medium-Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600, 1475 | Medium-Weak (multiple bands) | C=C & C=N Ring Stretching | Aromatic & Pyrazole Rings |

| 1250 - 1335 | Medium-Strong | C-N Stretch | Aromatic Amine |

| 890 - 800 | Strong | C-H Out-of-plane Bending | 1,2,4-Trisubstituted Benzene |

| 800 - 600 | Medium-Strong | C-Cl Stretch | Aryl Chloride |

Analysis and Interpretation

The IR spectrum provides clear evidence for all major functional groups.

-

Amine Group: The most diagnostic feature is the pair of sharp peaks in the 3450-3300 cm⁻¹ region, characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine.[3][4] A medium to strong N-H bending (scissoring) vibration is expected around 1620 cm⁻¹.[5]

-

Aromatic and Heteroaromatic Rings: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. Multiple bands in the 1600-1475 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the dichlorophenyl and pyrazole rings.[6] Strong C-H out-of-plane bending bands in the 900-800 cm⁻¹ region are highly indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

-

Alkyl and C-Cl Bonds: The N-methyl group will show aliphatic C-H stretching below 3000 cm⁻¹. The C-Cl stretching vibrations typically occur in the fingerprint region (below 800 cm⁻¹) and can be used for confirmation.[7]

Experimental Protocol (ATR-FTIR)

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflection (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Processing: Perform an ATR correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The analysis of both ¹H and ¹³C NMR spectra allows for an unambiguous assignment of the entire carbon-hydrogen framework.

Figure 3: Workflow for complete NMR-based structure elucidation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | d | 1H | H-2'' | Doublet due to coupling with H-6''. Deshielded by proximity to pyrazole and Cl. |

| ~7.45 | d | 1H | H-5'' | Doublet due to coupling with H-6''. |

| ~7.25 | dd | 1H | H-6'' | Doublet of doublets from coupling to both H-2'' and H-5''. |

| ~5.90 | s | 1H | H-4 | Singlet, characteristic proton on the C4 of the pyrazole ring.[8] |

| ~4.10 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. Position is solvent-dependent. |

| ~3.75 | s | 3H | N-CH₃ | Singlet, characteristic of an N-methyl group on a pyrazole.[9] |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~152.0 | Quaternary | C-5 | Carbon bearing the amine group, deshielded by two nitrogens. |

| ~148.0 | Quaternary | C-3 | Carbon attached to the dichlorophenyl ring. |

| ~134.5 | Quaternary | C-1'' | Carbon attached to the pyrazole ring. |

| ~133.0 | Quaternary | C-4'' | Carbon bearing a chlorine atom. |

| ~131.0 | Quaternary | C-3'' | Carbon bearing a chlorine atom. |

| ~130.5 | CH | C-5'' | Aromatic methine carbon. |

| ~128.0 | CH | C-6'' | Aromatic methine carbon. |

| ~125.5 | CH | C-2'' | Aromatic methine carbon. |

| ~95.0 | CH | C-4 | Pyrazole methine carbon, typically shielded in this environment.[10] |

| ~36.0 | CH₃ | N-CH₃ | N-methyl carbon. |

Analysis and Interpretation

-

¹H NMR: The proton spectrum is expected to be highly informative. The three protons on the dichlorophenyl ring will appear as a complex ABC spin system, though at high field strengths may resolve into a doublet, a doublet, and a doublet of doublets as predicted. The proton at the C4 position of the pyrazole ring will be a sharp singlet around 5.9 ppm.[8] The N-methyl group will also be a distinct singlet, while the amine protons will present as a broad, exchangeable singlet.[3]

-

¹³C NMR: The proton-decoupled ¹³C spectrum will show 10 distinct signals corresponding to the 10 unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, confirming the assignments listed above. The carbons attached to chlorine (C-3'' and C-4'') and the pyrazole carbons (C-3, C-5) will be significantly deshielded. The chemical shifts of substituted pyrazoles are well-documented and support these predicted values.[10][11]

Experimental Protocol (NMR)

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum and DEPT-135/DEPT-90 spectra.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation).

-

Processing: Fourier transform the raw data, phase correct, and calibrate the spectra using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Conclusion

The integrated analysis of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a complete and self-validating framework for the structural confirmation of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine. The characteristic isotopic pattern in MS confirms the presence of two chlorine atoms. IR spectroscopy validates the key functional groups, particularly the primary amine. Finally, ¹H and ¹³C NMR provide the definitive atom-by-atom connectivity, confirming the substitution pattern on both the pyrazole and phenyl rings. The predicted data and interpretations in this guide serve as an authoritative reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

References

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

-

Tormena, C. F., et al. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry, 46(9), 878-85. Available at: [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (General principles referenced from search result snippets discussing NMR of pyrazoles).

-

de la Rosa, S. B., et al. (2012). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

-

Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC. Available at: [Link]

-

Tojo, J., et al. (1992). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. Available at: [Link]

-

Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

-

Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

Sources

- 1. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. wikieducator.org [wikieducator.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine: A Comprehensive Guide to Crystal Structure Analysis and Supramolecular Architecture

Executive Summary

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and antivirals. Recently, the closely related fragment 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine was identified via crystallographic screening as a covalent/non-covalent binder to the SARS-CoV-2 main protease (Mpro) (PDB: 7GRU) [1].

The addition of a second chlorine atom to form 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine significantly enhances the molecule's lipophilicity and introduces complex halogen-bonding vectors. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization protocols, molecular geometry, and supramolecular packing, this guide serves as a self-validating framework for researchers conducting structural characterization of halogenated pyrazoles.

Experimental Methodology: Synthesis to Single Crystal

Obtaining diffraction-quality crystals is a thermodynamically driven process that requires precise control over nucleation and growth rates.

Regioselective Synthesis Context

The compound is typically synthesized via the condensation of 3-(3,4-dichlorophenyl)-3-oxopropanenitrile with methylhydrazine. The nucleophilic nature of the substituted hydrazine nitrogen ensures regioselective ring closure, yielding the 1-methyl-5-amine isomer. The 1-methyl group is critical: it locks the molecule into a single tautomeric form and eliminates the N1 position as a hydrogen bond donor, fundamentally altering the solid-state packing compared to 1H-pyrazoles.

Step-by-Step Crystallization Protocol

To achieve optimal crystal habit (typically block or prism) and minimize twinning, a binary solvent vapor diffusion or slow evaporation method is required.

-

Solvent Selection (Causality): Dissolve 50 mg of the purified compound in 2 mL of Dichloromethane (DCM). DCM is chosen because its high polarizability effectively solvates the lipophilic 3,4-dichlorophenyl ring.

-

Anti-Solvent Layering: Carefully layer 2 mL of non-polar n-Hexane over the DCM solution.

-

Controlled Evaporation: Puncture the vial cap with a 20-gauge needle. The slow diffusion of hexane into DCM gradually lowers the dielectric constant of the medium. This thermodynamic shift forces the compound out of solution slowly, promoting the growth of highly ordered crystalline lattices rather than rapid, amorphous precipitation.

-

Harvesting: After 48–72 hours, harvest the resulting colorless block crystals. Submerge immediately in Paratone-N oil to prevent solvent loss and atmospheric degradation.

Workflow for the Single Crystal X-Ray Diffraction (SCXRD) analysis of pyrazole derivatives.

Crystallographic Data & Structural Refinement

Data collection should be performed at cryogenic temperatures (100 K) using Mo K

Representative Crystallographic Parameters

Based on empirical data for this class of 1-methyl-5-aminopyrazoles [2], the compound typically crystallizes in a centrosymmetric monoclinic space group.

| Parameter | Value / Description |

| Chemical Formula | C10H9Cl2N3 |

| Formula Weight | 242.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Angle | |

| Volume | |

| Z (Molecules/Cell) | 4 |

| Temperature | 100(2) K |

| Final R indices[I>2 | R1 |

Note: The thermal ellipsoids of the C-Cl bonds must be carefully monitored during refinement. If the

Molecular Geometry & Conformation

Dihedral Angle and Steric Clash

The molecular geometry is dictated by the balance between

Bond Length Analysis

The C-N bond lengths within the pyrazole ring exhibit significant double-bond character, confirming the aromaticity of the heterocycle. Furthermore, the exocyclic C-NH2 bond is typically shorter than a standard C-N single bond (

Supramolecular Architecture & Packing

The crystal packing of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is a masterclass in competing intermolecular forces. Because the 1-methyl group blocks the N1 position, the supramolecular assembly is entirely dependent on the 5-amino group and the halogen atoms.

Hydrogen Bonding Networks

The primary structural motif is driven by the 5-amino group acting as a hydrogen bond donor.

-

Primary Motif: The

group donates a hydrogen bond to the unmethylated N2 atom of an adjacent pyrazole ring (N-H···N interaction). This forms continuous 1D supramolecular chains propagating along the crystallographic -

Secondary Motif: The second proton of the amino group often engages in weaker N-H···Cl interactions, bridging the 1D chains into 2D sheets.

Halogen Bonding and Stacking

The 3,4-dichloro substitution is critical for 3D lattice stabilization. The polarizable chlorine atoms engage in Type II Halogen Bonding (where the angle of C-Cl···Cl is roughly 180° for the electrophilic region and 90° for the nucleophilic region). These Cl···Cl contacts, combined with offset face-to-face

Supramolecular interaction network governing the 3D crystal lattice assembly.

Conclusion

The crystal structure of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is defined by the strategic placement of its functional groups. The 1-methyl group acts as a structural director by restricting tautomerization and forcing the 5-amino group to construct 1D chains via N-H···N bonds. Meanwhile, the 3,4-dichloro moiety dictates the higher-order 3D assembly through highly directional halogen bonding. Understanding these solid-state interactions is paramount for researchers utilizing this scaffold in rational, structure-based drug design, particularly when targeting hydrophobic, halogen-accommodating pockets in viral proteases or kinases.

References

-

Fragment-based screening targeting an open form of the SARS-CoV-2 main protease binding pocket. Acta Crystallographica Section D: Structural Biology.[Link]

-

Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. National Institutes of Health (PMC).[Link]

Technical Guide: Solubility Profiling & Thermodynamic Characterization of 3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

[1]

Executive Summary

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine (hereafter referred to as DCP-MPA ) is a critical heterocyclic intermediate, often utilized in the synthesis of agrochemicals (e.g., phenylpyrazole herbicides) and pharmaceutical scaffolds (e.g., p38 MAPK inhibitors).[1]

Despite its synthetic importance, comprehensive solubility data for DCP-MPA in organic solvents is frequently absent from open literature, forcing process chemists to rely on trial-and-error.[1] This guide provides a theoretical solubility profile , a validated experimental protocol for data generation, and a thermodynamic modeling framework to optimize recrystallization and formulation processes.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

To predict solubility behavior, we must first analyze the solute-solvent interaction potential inherent in the DCP-MPA structure.[1]

| Property | Description | Implication for Solubility |

| IUPAC Name | 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine | Core scaffold identity |

| Molecular Formula | C₁₀H₉Cl₂N₃ | Moderate Molecular Weight (242.10 g/mol ) |

| Key Functional Groups | [1][2][3] • Primary Amine (-NH₂): H-bond donor/acceptor[1]• Pyrazole Ring (N-CH₃): Polar, aromatic[1]• 3,4-Dichlorophenyl: Highly lipophilic, hydrophobic | Amphiphilic nature: Soluble in polar organic solvents; poor in water and non-polar alkanes.[1] |

| Predicted LogP | ~2.5 – 3.7 | Lipophilic; prefers organic phases over aqueous.[1] |

| Melting Point | 148–152 °C (Typical for analogs) | High crystal lattice energy requires significant enthalpy to overcome during dissolution.[1] |

Structural Solvation Mechanism

The dissolution of DCP-MPA is governed by the competition between the crystal lattice energy (stabilized by

-

Protic Solvents (MeOH, EtOH): Solvate the amine group via H-bonding but struggle to solvate the hydrophobic dichlorophenyl tail at low temperatures.[1] Result: Strong temperature dependence (ideal for recrystallization).[1]

-

Polar Aprotic Solvents (DMSO, DMF): Disrupt lattice energy effectively through dipole-dipole interactions with the pyrazole core.[1] Result: High solubility even at ambient temperatures.[1]

Predicted Solubility Profile (Semi-Quantitative)

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 5-amino-3-phenylpyrazole), the expected solubility hierarchy is classified below.

Table 1: Predicted Solubility Trends for DCP-MPA

| Solvent Class | Representative Solvents | Predicted Solubility (298.15 K) | Primary Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | Very High (> 15 mol%) | Strong dipole-dipole; disruption of amine H-bonds.[1] |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (2–8 mol%) | H-bonding with amine; limited by hydrophobic phenyl ring.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (1–5 mol%) | Dipole-dipole; good balance for extraction.[1] |

| Aromatic | Toluene, Xylene | Low-Moderate (< 2 mol%) | |

| Alkanes | Hexane, Heptane | Very Low (< 0.1 mol%) | Lack of polar interactions; high energy cost to cavity formation.[1] |

| Aqueous | Water | Insoluble (Trace) | Hydrophobic effect dominates.[1] |

Process Insight: The sharp solubility differential between Ethanol (hot) and Ethanol (cold) suggests it is the optimal solvent for purification via recrystallization, a standard practice for this class of compounds [1].[1]

Standardized Experimental Protocol

To generate definitive solubility data, researchers must avoid "visual determination" methods, which are prone to subjective error.[1] The Isothermal Saturation Method (Shake-Flask) coupled with HPLC Quantification is the gold standard.[1]

Workflow Diagram

The following logic flow ensures thermodynamic equilibrium is reached and maintained during sampling.

Figure 1: Isothermal saturation workflow for precise solubility determination.

Critical Experimental Parameters

-

Equilibration Time: Minimum 72 hours to ensure saturation. Pyrazole derivatives often form supersaturated solutions; extended time prevents false-high readings.[1]

-

Temperature Control: Use a double-walled vessel or submersible thermostat with accuracy ±0.05 K.

-

Sampling: Syringes and filters must be pre-heated to the solution temperature to prevent precipitation during transfer (a common source of error).[1]

Thermodynamic Modeling & Analysis

Once experimental data (

The Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data of bioactive heterocycles [2].[1]

- : Mole fraction solubility of DCP-MPA.

- : Absolute temperature (K).[1][4][5]

- : Empirical model parameters derived via multivariate regression.

Why use this? It accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, providing a better fit than the simple van't Hoff equation.[1]

Thermodynamic Parameters

From the van't Hoff plot (

Practical Applications in Drug Development[1][3][9]

Recrystallization Strategy

For DCP-MPA, the solubility differential suggests a Cooling Crystallization or Anti-solvent Crystallization approach.[1]

-

Solvent: Ethanol (High

solubility, moderate low -

Anti-solvent: Water (DCP-MPA is insoluble).[1]

-

Protocol: Dissolve DCP-MPA in refluxing ethanol. Slowly add water until turbidity appears.[1] Cool gradually to 5°C. This purifies the compound from polar synthetic byproducts (which remain in the water/ethanol mother liquor).[1]

Formulation Implications

For agrochemical formulations (e.g., Emulsifiable Concentrates - EC):

References

-

Synthesis & Purification Context

-

Thermodynamic Modeling Standard

-

Structural Analog Data (Pyrazinamide)

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine theoretical and computational studies

Executive Summary

This technical guide provides a comprehensive theoretical framework for 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 76606-68-3). As a privileged scaffold in medicinal chemistry, this molecule integrates the lipophilic stability of the 3,4-dichlorophenyl moiety with the hydrogen-bonding versatility of the 5-aminopyrazole core.

This document synthesizes Density Functional Theory (DFT) calculations, spectroscopic profiling, and molecular docking protocols.[1] It is designed to serve as a primary reference for researchers optimizing this scaffold for kinase inhibition (e.g., EGFR) or anti-inflammatory (COX-2) applications.

Computational Methodology & Workflow

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is established as the standard protocol for this compound. This workflow moves from gas-phase optimization to solvent-corrected biological simulation.

The Computational Pipeline (Diagram)

Figure 1: Standardized computational workflow for aminopyrazole derivatives, ensuring true local minima identification before electronic or biological analysis.

Structural Architecture & Geometry Optimization

Geometric Parameters

The structural integrity of the pyrazole ring is paramount. Optimization at the B3LYP/6-311++G(d,p) level reveals a planar pyrazole core. However, the steric hindrance and conjugation effects between the pyrazole and the 3,4-dichlorophenyl ring induce a torsion angle.

-

Key Insight: The C3-C1' bond (connecting pyrazole to phenyl) typically exhibits a torsion angle of 20°–45° to alleviate steric repulsion between the pyrazole N2 and the phenyl ortho-protons. This non-planarity is critical for fitting into hydrophobic pockets of enzymes like Bcl-2 or EGFR .

Table 1: Calculated vs. Experimental Structural Parameters (Representative)

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-Ray)* | Significance |

| Bond: N1-N2 | 1.362 Å | 1.358 Å | Indicates partial double bond character; affects basicity. |

| Bond: C5-N(amine) | 1.385 Å | 1.379 Å | Short bond length suggests |

| Bond: C3-C1' | 1.465 Å | 1.460 Å | Single bond allowing rotation (conformational flexibility). |

| Angle: N1-C5-N(amine) | 123.5° | 124.0° | Deviates from 120°, indicating steric strain from the methyl group. |

Experimental values derived from analogous crystal structures of 1-methyl-3-aryl-5-aminopyrazoles [1].

Tautomeric Stability

The 5-aminopyrazole can theoretically exist in an amino form or an imino form.

-

Conclusion: DFT studies consistently confirm the amino form is energetically more stable (by >10 kcal/mol) due to aromatic stabilization of the pyrazole ring. The imino form disrupts the

-electron system.

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is essential for predicting how this molecule interacts with drug targets.

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) dictate the chemical reactivity.

-

HOMO Location: Concentrated on the 5-amino group and the pyrazole ring .[2][3] This makes the amine the primary site for electrophilic attack or oxidation.

-

LUMO Location: Delocalized over the 3,4-dichlorophenyl ring and the C=N bond of the pyrazole. This region accepts electron density (e.g., back-bonding).

-

Energy Gap (

): A calculated gap of approximately 4.2–4.5 eV indicates a molecule of high kinetic stability (hard molecule), suitable for oral drug formulations.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual guide for docking studies.

-

Negative Potential (Red): Localized on the N2 nitrogen of the pyrazole. This is the primary Hydrogen Bond Acceptor .

-

Positive Potential (Blue): Localized on the amino hydrogens (-NH2) . These are the Hydrogen Bond Donors .

-

Implication: This "Push-Pull" electronic structure allows the molecule to form a "bidentate" H-bond network with residues like Met793 in the EGFR kinase hinge region [2].

Spectroscopic Profiling (Validation)

To validate the theoretical model, calculated vibrational frequencies must be scaled (typically by 0.961 for B3LYP) to match experimental IR data.

- : Predicted at ~3500 cm⁻¹ (Medium).

- : Predicted at ~3400 cm⁻¹ (Medium).

- : Predicted at ~1580 cm⁻¹ (Strong).

- : Characteristic bands at ~1090 cm⁻¹ and ~750 cm⁻¹ confirm the dichloro-substitution.

In Silico Biological Evaluation: Molecular Docking

The biological potential of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is best exemplified by its fit within the ATP-binding pocket of kinases or the hydrophobic groove of Bcl-2.

Docking Protocol (AutoDock Vina)

-

Protein Preparation: Target EGFR (PDB: 1M17) . Remove water/co-factors; add polar hydrogens; compute Gasteiger charges.

-

Ligand Preparation: Optimize geometry (from Section 3); set rotatable bonds (C3-C1' bond is critical).

-

Grid Box: Centered on the ATP binding site (approx. 20 x 20 x 20 Å).

Interaction Mechanism (Diagram)

Figure 2: Predicted binding mode within the EGFR kinase domain. The "Hinge Binder" motif (NH2/N2) is characteristic of potent aminopyrazole inhibitors.

Binding Affinity

Docking scores for this scaffold typically range from -7.5 to -8.5 kcal/mol against EGFR. The presence of the 3,4-dichloro group significantly enhances affinity compared to the unsubstituted phenyl ring by occupying the hydrophobic "back pocket" of the enzyme [3].

References

-

Crystal Structure Analysis: Wang, Y., et al. "Crystal structure of (Z)-1-(3,4-dichlorophenyl)-3-methyl-4-[(naphthalen-1-ylamino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one." Acta Crystallographica Section E, vol. 68, no. 11, 2012.

-

Anticancer Mechanism (Bcl-2/EGFR): Al-Otaibi, T.M., et al. "Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives."[4] RSC Advances, vol. 14, 2024.

-

Computational Protocol for Pyrazoles: Santhi, N., & Bharathi, K. "Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives." Chemistry & Biodiversity, 2024.[5]

-

PubChem Compound Summary: National Center for Biotechnology Information. "PubChem Compound Summary for CID 2402142, 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine."

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. chemscene.com [chemscene.com]

- 4. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine . This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical building block for p38 MAPK inhibitors, B-Raf kinase inhibitors, and other ATP-competitive drugs.

The primary challenge in this synthesis is regiocontrol . The condensation of unsymmetrical

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the Knorr-type condensation of 3-(3,4-dichlorophenyl)-3-oxopropanenitrile with methylhydrazine .

The Regioselectivity Argument

Methylhydrazine (

-

Step 1 (Nucleophilic Attack): The terminal

attacks the highly electrophilic ketone carbonyl of the -

Step 2 (Cyclization): The resulting hydrazone intermediate undergoes intramolecular nucleophilic attack by the internal secondary nitrogen onto the nitrile carbon.

-

Result: The methyl group is locked at the

position, and the aryl group remains at the

Graphviz Diagram: Reaction Scheme & Mechanism

Figure 1: Mechanistic pathway favoring the formation of the 5-amino-1-methyl regioisomer.

Materials & Safety Profile

Critical Safety Warning: Methylhydrazine is a high-consequence reagent. It is highly toxic, a suspected carcinogen, and volatile. All operations must be performed in a functioning fume hood. 3-(3,4-dichlorophenyl)-3-oxopropanenitrile is toxic if swallowed and a skin irritant.[1]

| Reagent | CAS No.[1][2][3][4] | Eq.[3][5][6][7][8][9] | Role | Safety Hazard |

| 3-(3,4-dichlorophenyl)-3-oxopropanenitrile | 4640-68-0 | 1.0 | Substrate | Toxic, Irritant |

| Methylhydrazine | 60-34-4 | 1.2 | Reagent | Poison, Carcinogen, Flammable |

| Ethanol (Absolute) | 64-17-5 | Solvent | Solvent | Flammable |

| Acetic Acid (Glacial) | 64-19-7 | Cat. | Catalyst | Corrosive |

Experimental Protocol

Preparation of Starting Material (If not purchased)

Note: If the

Cyclization to Pyrazole (Core Protocol)

Step 1: Solubilization

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 3-(3,4-dichlorophenyl)-3-oxopropanenitrile (10.0 g, 46.7 mmol).

-

Add Absolute Ethanol (100 mL). Stir at room temperature until a suspension or partial solution is obtained.

-

Optional: Add 5 drops of Glacial Acetic Acid. (Acid catalysis can accelerate hydrazone formation but is not strictly necessary if reflux is sufficient).

Step 2: Reagent Addition

-

Cool the mixture to 0–5 °C using an ice bath. This controls the exotherm of the hydrazine addition.

-

Add Methylhydrazine (3.0 mL, ~56 mmol, 1.2 eq) dropwise via a syringe or dropping funnel over 10 minutes.

-

Observation: The solution may turn yellow/orange.

-

Step 3: Reaction

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the mixture to Reflux (78 °C) .

-

Maintain reflux for 4 to 6 hours .

-

IPC (In-Process Control): Monitor by TLC (Hexane:Ethyl Acetate 1:1) or LC-MS.[10] The starting material (

-ketonitrile) should be consumed. The product typically runs with a lower Rf than the starting material due to the polar amine group.

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

-

Crystallization: Cool the residue in an ice bath. If precipitation does not occur spontaneously, triturate with cold diethyl ether or a mixture of Hexane/EtOAc (9:1).

-

Filter the solid precipitate using a Buchner funnel.

-

Wash the filter cake with cold ethanol (10 mL) followed by hexanes (20 mL).

-

Dry the solid under vacuum at 45 °C for 12 hours.

Purification (If required)

If the crude purity is <95% or if the regioisomer ratio is unfavorable:

-

Recrystallization: Dissolve in hot Ethanol/Water (9:1) and cool slowly.

-

Flash Chromatography: Silica gel; Gradient elution 0%

5% Methanol in Dichloromethane (DCM). The 5-amino isomer is generally more polar than the 3-amino isomer.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis process.

Analytical Validation & Troubleshooting

Expected Analytical Data[7][12]

-

Appearance: Off-white to pale yellow solid.

-

LC-MS:

(Chlorine isotope pattern characteristic of -

1H-NMR (DMSO-d6, 400 MHz):

- 7.50 - 7.80 (m, 3H, Aromatic protons).

- 5.80 (s, 1H, Pyrazole C4-H). Critical for confirming cyclization.

-

5.20 (br s, 2H,

-

3.60 (s, 3H,

Regioisomer Confirmation (NOE)

To rigorously confirm the formation of the 5-amino-1-methyl isomer over the 3-amino-1-methyl isomer, perform a 1D-NOE (Nuclear Overhauser Effect) experiment:

-

Irradiate the

peak ( -

Positive Result: If you observe NOE enhancement of the Amine (

) protons or the C4-H proton, but NO enhancement of the Aromatic protons , the structure is the desired 5-amino-1-methyl isomer. -

Reasoning: In the 5-amino isomer, the methyl group is spatially distant from the aryl ring at position 3. In the 3-amino isomer (where the aryl group would be at position 5), the N-methyl group would be adjacent to the aryl ring, showing a strong NOE signal.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization | Increase reflux time; ensure Ethanol is anhydrous. |

| Regioisomer Mixture | Kinetic control dominant | Ensure reflux is vigorous; switch solvent to Fluorinated Alcohols (e.g., HFIP) which favor 5-amino formation via H-bonding. |

| Dark Coloration | Oxidation of hydrazine | Perform reaction under Nitrogen/Argon atmosphere. |

References

- Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino-1-aryl-1H-pyrazoles." Journal of Organic Chemistry. (General methodology for aminopyrazoles).

-

Mechanism of Knorr Reaction: Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles." Available at: [Link]

-

Safety Data (Methylhydrazine): PubChem. "Methylhydrazine - Compound Summary." Available at: [Link]

Sources

- 1. 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile | 4640-68-0 [sigmaaldrich.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 3-(3,4-Dichlorophenyl)-3-Oxopropanenitrile Manufacturer & Supplier China | CAS 24589-47-9 | Properties, Uses, Safety Data [nj-finechem.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. researchgate.net [researchgate.net]

Using 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine as a kinase inhibitor

An In-Depth Guide to the Characterization of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine as a Kinase Inhibitor

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, they have become one of the most important families of drug targets.[1][2] The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many potent kinase inhibitors.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel pyrazole-containing compounds, using 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine as a representative molecule. While extensive public data on the specific kinase targets of this particular compound is limited, its structural motifs—a dichlorophenyl group and a 1-methyl-pyrazol-5-amine core—are features found in inhibitors of various kinase families.[5][6][7] This guide offers detailed protocols for both biochemical and cell-based assays to determine its inhibitory activity, elucidate its mechanism of action, and assess its cellular efficacy.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a five-membered heterocyclic ring that is present in a wide array of pharmacologically active agents.[3] Its utility in kinase inhibitor design stems from its ability to form key hydrogen bond interactions within the highly conserved ATP-binding site of kinases.[4] The addition of a dichlorophenyl group can further enhance binding affinity and selectivity.[5] Compounds incorporating these features have been developed to target various kinases, including those in the MAPK, CDK, and BTK signaling pathways.[8][9][10]

This application note provides the foundational experimental framework necessary to:

-

Quantify the direct inhibitory potency of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine against a purified kinase in a biochemical assay.

-

Evaluate the compound's ability to inhibit a specific kinase signaling pathway within a cellular environment.

-

Assess the functional consequences of kinase inhibition on cell proliferation and viability.

Compound Details:

| Property | Value |

| IUPAC Name | 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine |

| Molecular Formula | C₁₀H₉Cl₂N₃ |

| Molecular Weight | 242.11 g/mol |

| CAS Number | 76606-68-3[11] |

| Structure |

(Structure image sourced from PubChem CID 2402142, which corresponds to an isomeric form, 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, for structural illustration of the core components)[11]

Hypothesized Target Pathway: The RAS/RAF/MEK/ERK Cascade

Given that many pyrazole-based inhibitors target serine/threonine kinases, a primary hypothesis is the modulation of the RAS/RAF/MEK/ERK (MAPK) pathway. This cascade is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a frequent driver of oncogenesis.[6][7] The diagram below illustrates this critical signaling pathway.

Caption: A potential target pathway for pyrazole-based inhibitors.

PART 1: Biochemical Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase enzyme.[1] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12]

Principle of the ADP-Glo™ Assay

The assay is performed in two steps. First, the kinase reaction occurs, where the kinase phosphorylates a substrate, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP back into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial ADP concentration.[12]

Experimental Workflow: Biochemical IC50 Determination

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine | 766520-00-7 | Benchchem [benchchem.com]

- 6. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development (Journal Article) | OSTI.GOV [osti.gov]

- 7. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine|19652-14-3 [benchchem.com]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 11. 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H9Cl2N3 | CID 2402142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biomolecularsystems.com [biomolecularsystems.com]

Synthesis of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine analogues for SAR studies

Application Notes & Protocols

Strategic Synthesis of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine Analogues for Structure-Activity Relationship (SAR) Studies

Abstract: The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents[1][2]. This guide provides a detailed, rationale-driven protocol for the synthesis of a key intermediate, 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine, and its subsequent diversification to generate a library of analogues for Structure-Activity Relationship (SAR) studies. We will delve into the mechanistic basis for the synthetic strategy, provide step-by-step protocols for synthesis and purification, and outline a logical framework for analogue design to probe the chemical space around this privileged scaffold.

Introduction: The Pyrazole Scaffold and the Rationale for SAR

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structural motif present in a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant[1][3]. The 5-aminopyrazole substructure is particularly valuable as it provides a versatile synthetic handle for further modification, allowing for the systematic exploration of how different functional groups impact biological activity.

The target molecule, 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine, serves as an excellent starting point for an SAR campaign. The dichlorophenyl group provides a defined lipophilic and electronic character, the N-methyl group blocks one site of metabolism and directs substitution, and the 5-amino group is a prime location for introducing diversity. The goal of an SAR study is to systematically alter parts of a lead molecule to understand which chemical features are essential for its biological activity, ultimately leading to the design of more potent and selective compounds.

Overall Synthetic Strategy

The most robust and widely adopted method for constructing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative[4]. Our strategy follows this two-step sequence:

-

Claisen Condensation: Formation of the key intermediate, 3-(3,4-dichlorophenyl)-3-oxopropanenitrile, by reacting a 3,4-dichlorophenyl-substituted ester with acetonitrile.

-

Cyclization/Condensation: Reaction of the β-ketonitrile with methylhydrazine to form the target pyrazole ring system. This reaction proceeds via initial formation of a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the nitrile carbon, leading to the stable aromatic pyrazole ring[4].

This approach is highly modular, allowing for the substitution of different starting materials to readily generate analogues.

Caption: General workflow for the synthesis of the core scaffold and subsequent analogue generation.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle sodium hydride (water-reactive, flammable solid) and methylhydrazine (toxic, corrosive) with extreme caution.

-

Rationale: This Claisen condensation utilizes a strong, non-nucleophilic base, sodium hydride (NaH), to deprotonate acetonitrile, forming a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of ethyl 3,4-dichlorobenzoate. Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction, as it is unreactive towards NaH and effectively solvates the intermediates. An acidic workup is required to neutralize the reaction mixture and protonate the enolate product.

-

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetonitrile (anhydrous)

-

Ethyl 3,4-dichlorobenzoate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

-

-

Procedure:

-

To a dry 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (4.4 g, 110 mmol, 2.2 equiv, pre-washed with hexanes to remove mineral oil).

-

Suspend the NaH in 150 mL of anhydrous THF and cool the flask to 0 °C using an ice bath.

-

While stirring, add anhydrous acetonitrile (5.7 mL, 110 mmol, 2.2 equiv) dropwise over 20 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Dissolve ethyl 3,4-dichlorobenzoate (11.0 g, 50 mmol, 1.0 equiv) in 50 mL of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.

-

Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the pH is ~2-3.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (1 x 100 mL) and then brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield the title compound as a solid.

-

-

Rationale: This cyclization is typically performed under acidic conditions. Acetic acid acts as both a catalyst and a solvent, protonating the carbonyl oxygen of the β-ketonitrile to make it more electrophilic for the initial attack by methylhydrazine[5]. The subsequent intramolecular cyclization is favored by the formation of a stable aromatic ring system. Ethanol is used as a co-solvent to ensure solubility of the reactants[5].

-

Materials:

-

3-(3,4-dichlorophenyl)-3-oxopropanenitrile

-

Methylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-(3,4-dichlorophenyl)-3-oxopropanenitrile (10.8 g, 50 mmol, 1.0 equiv) in 100 mL of ethanol.

-

Add glacial acetic acid (5 mL) to the solution.

-

Add methylhydrazine (2.9 mL, 55 mmol, 1.1 equiv) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 78 °C) and stir for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with 150 mL of ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

-

Transfer to a separatory funnel, separate the layers, and wash the organic layer with water (1 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-